3-{[4-(4-ethoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
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Overview
Description
3-({4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbazole core, followed by the introduction of the ethyl group and the piperazine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and carbazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-({4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-({4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Indole derivatives share a similar aromatic structure and have diverse biological activities.
Piperazine derivatives: Piperazine derivatives are known for their pharmacological properties and are used in various therapeutic applications.
Carbazole derivatives:
Uniqueness
3-({4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H33N3O |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
3-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C28H33N3O/c1-3-31-27-8-6-5-7-25(27)26-19-23(11-14-28(26)31)21-30-17-15-29(16-18-30)20-22-9-12-24(13-10-22)32-4-2/h5-14,19H,3-4,15-18,20-21H2,1-2H3 |
InChI Key |
FBDGIRXGQZFEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)OCC)C5=CC=CC=C51 |
Origin of Product |
United States |
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